molecular formula C12H14F2N2O B1367933 1-(2,4-Difluorobenzoyl)piperidin-4-amine

1-(2,4-Difluorobenzoyl)piperidin-4-amine

Cat. No.: B1367933
M. Wt: 240.25 g/mol
InChI Key: VMEVSLABYKOZAA-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzoyl)piperidin-4-amine (CAS 926206-16-8) is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It features the benzoylpiperidine scaffold, which is recognized as a privileged structure in drug discovery due to its metabolic stability and its role as a potential bioisostere for the piperazine ring . The presence of the 4-amino group on the piperidine ring provides a versatile handle for further synthetic modification, making this compound a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies . The benzoylpiperidine motif is a key structural element found in a wide range of bioactive compounds, including ligands for serotonin and dopamine receptors with potential antipsychotic and neuroprotective effects . Furthermore, similar aminopiperidine derivatives have been investigated as atypical dopamine transporter (DAT) inhibitors for researching potential treatments for psychostimulant use disorders . As a multifunctional building block, this compound serves as a critical starting material for developing novel therapeutic agents targeting central nervous system conditions, cancer, and other diseases . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H14F2N2O

Molecular Weight

240.25 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(2,4-difluorophenyl)methanone

InChI

InChI=1S/C12H14F2N2O/c13-8-1-2-10(11(14)7-8)12(17)16-5-3-9(15)4-6-16/h1-2,7,9H,3-6,15H2

InChI Key

VMEVSLABYKOZAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzoyl Group

A series of analogues derived from Scheme 1 () provides insight into how substituent positioning and electronic effects alter physicochemical and biological properties:

Compound ID R Group Molecular Formula Molecular Weight Key Properties/Findings
5a (Target) 2,4-difluorobenzoyl C₁₃H₁₄F₂N₂O 264.26 g/mol Baseline for comparison
5b 2,6-difluorobenzoyl C₁₃H₁₄F₂N₂O 264.26 g/mol Increased steric hindrance at ortho positions may reduce receptor binding
5c 2-chloro-6-fluorobenzoyl C₁₃H₁₄ClFN₂O 280.71 g/mol Chlorine’s electron-withdrawing effect enhances metabolic stability
5d 3-fluorobenzoyl C₁₃H₁₅FN₂O 246.27 g/mol Reduced fluorination decreases lipophilicity (XlogP ~1.8 vs. 2.3 for 5a)
5e 2-nitrobenzoyl C₁₃H₁₅N₃O₃ 261.28 g/mol Nitro group introduces polarity but may increase toxicity

Key Observations :

  • Fluorine Positioning : 2,4-Difluorination (5a) optimizes lipophilicity and bioavailability compared to 3-fluoro (5d) or 2,6-difluoro (5b) derivatives .
  • Halogen Effects : Chlorine substitution (5c) improves metabolic stability but may reduce solubility due to higher molecular weight .

Piperidin-4-amine Derivatives with Diverse Pharmacophores

Pyrrolo[2,3-d]pyrimidin-4-yl Analogues ()

Compounds such as 4-(2,4-dichlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 12) exhibit distinct pharmacological profiles:

  • Molecular Weight : 376.11 g/mol (vs. 264.26 g/mol for 5a).
  • Spectroscopic Data : LC-MS (m/z 376 [M+H⁺]), ¹H NMR confirms pyrrolopyrimidine ring integration .
Benzyl-Substituted Analogues ()
  • 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (MW: 323.3 g/mol): Dimethoxy groups improve water solubility (logP ~1.2) but reduce CNS activity .
  • 1-(2-Chlorobenzyl)piperidin-4-amine (MW: 224.71 g/mol): Chlorine enhances σ-receptor affinity but introduces hepatotoxicity risks .

Comparison with Antimalarial and Antiasthmatic Derivatives

  • AST Analogues (): Derivatives like 1-(4-methoxyphenethyl)piperidin-4-amine demonstrate antiplasmodial activity by inhibiting hemozoin formation.
  • G. mariae-Derived Ligands (): Natural piperidin-4-amine derivatives (e.g., 1-(5-azanyl-4H-1,2,4-triazol-3-yl)-N-[2-(4-bromophenyl)ethyl]-N-(2-methylpropyl)piperidin-4-amine ) show β₂-adrenergic receptor agonism for asthma, highlighting the scaffold’s versatility .

Physicochemical and Pharmacokinetic Trends

Parameter 1-(2,4-Difluorobenzoyl)piperidin-4-amine 5b (2,6-Difluoro) Compound 12 (Pyrrolopyrimidine)
Molecular Weight 264.26 g/mol 264.26 g/mol 376.11 g/mol
XlogP ~2.3 ~2.5 ~3.1
Hydrogen Bond Acceptors 3 3 5
Bioavailability (Pred.) High Moderate Low

Key Trends :

  • Fluorination increases lipophilicity (XlogP) but must be balanced with polar groups to maintain solubility.
  • Bulky substituents (e.g., pyrrolopyrimidine) reduce bioavailability despite enhancing target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-Difluorobenzoyl)piperidin-4-amine, and how can purity/yield be maximized?

  • Methodology : The synthesis typically involves coupling 2,4-difluorobenzoic acid with piperidin-4-amine via amide bond formation. Key steps include:

  • Activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents).

  • Solvent selection (e.g., DMF or DCM) to enhance reaction efficiency.

  • Purification via column chromatography or recrystallization to achieve >95% purity .

    • Optimization Strategies :
  • Use of continuous flow reactors for scalable production (yield improvement by 15-20%) .

  • Acidic workup to isolate the dihydrochloride salt form, improving stability and solubility .

    Synthetic Method Yield (%)Purity (%)Key Advantage
    Solution-phase65-7590-95Flexibility in scale
    Solid-phase support80-8595-98Simplified purification

Q. How should researchers characterize the physicochemical properties of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR to verify fluorobenzoyl positioning) .
  • HPLC-MS : Assess purity and detect byproducts (e.g., residual coupling agents).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset ~220°C for dihydrochloride form) .
    • Critical Data :
  • Solubility: >50 mg/mL in water (dihydrochloride salt) vs. <5 mg/mL (free base) .
  • LogP: ~1.8 (indicative of moderate blood-brain barrier penetration) .

Advanced Research Questions

Q. What strategies resolve contradictory data in receptor binding assays involving this compound?

  • Case Study : Discrepancies in serotonin (5-HT₃) receptor affinity (IC₅₀ ranging from 50 nM to 1 µM).

  • Potential Causes :

  • Assay variability (e.g., cell line differences: HEK293 vs. CHO cells) .

  • Protonation state of the piperidine amine under physiological pH .

  • Resolution :

  • Standardize buffer conditions (pH 7.4 with 0.1% BSA).

  • Use radioligand displacement assays with [³H]GR65630 for consistency .

    Receptor Reported IC₅₀ (nM)Assay TypeReference
    5-HT₃50-1000Radioligand
    σ₁120-200Fluorescence polarization

Q. How does the 2,4-difluorobenzoyl group influence structure-activity relationships (SAR) compared to other substituents?

  • SAR Insights :

  • Fluorine Effects :

  • Electron-withdrawing properties enhance metabolic stability (reduced CYP3A4 oxidation) .

  • Ortho/para fluorine positioning increases binding pocket complementarity in serotonin receptors .

  • Comparative Data :

  • 2,4-Difluoro vs. 4-Fluoro : 10-fold higher 5-HT₃ affinity due to improved hydrophobic interactions.

  • 2,4-Difluoro vs. 2,6-Difluoro : Reduced σ₁ receptor off-target activity (IC₅₀ shift from 80 nM to >1 µM) .

    Substituent 5-HT₃ IC₅₀ (nM)σ₁ IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
    2,4-Difluoro7520045
    4-Fluoro75030028
    2,6-Difluoro908550

Methodological Challenges

Q. How can researchers mitigate solubility limitations in in vivo studies?

  • Approaches :

  • Salt formation (dihydrochloride) to enhance aqueous solubility .
  • Co-solvent systems (e.g., 10% DMSO/90% saline for intravenous administration) .
    • Validation :
  • Pharmacokinetic studies in rodents show 80% bioavailability with salt form vs. 20% for free base .

Q. What computational tools predict the compound’s interaction with novel biological targets?

  • Tools :

  • Molecular docking (AutoDock Vina) to screen GPCR and kinase targets .
  • MD simulations (AMBER) to assess binding pocket dynamics over 100 ns trajectories .
    • Validation :
  • Predicted dopamine D₂ binding (Ki ~200 nM) confirmed via radioligand assays .

Data Interpretation Guidelines

Q. How should researchers address variability in enzymatic inhibition assays?

  • Protocol Adjustments :

  • Pre-incubate compound with CYP enzymes (e.g., 30 min at 37°C) to account for time-dependent inhibition .
  • Normalize data to positive controls (e.g., ketoconazole for CYP3A4) .

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